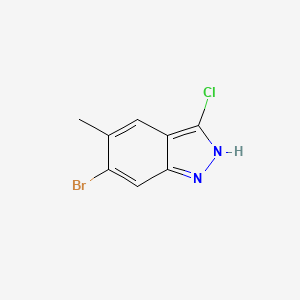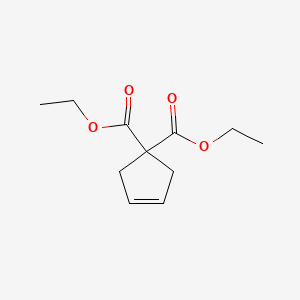
Diethyl 3-cyclopentene-1,1-dicarboxylate
Overview
Description
Diethyl 3-cyclopentene-1,1-dicarboxylate is a chemical compound with the molecular formula C11H16O4 . It has a molecular weight of 212.25 . It is used as an intermediate in the production of dolasetron mesylate .
Synthesis Analysis
A new route was developed to design esters of gem-dicarboxylic acids of the cyclopentene series by CH alkylation of diethyl malonate with cis-1,4-dichlorobutene . Diethyl cyclopent-3-ene-1,1-dicarboxylate was reacted with dichlorocarbene .Molecular Structure Analysis
The molecular structure of Diethyl 3-cyclopentene-1,1-dicarboxylate consists of 11 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms . The InChI key for this compound is AYKIAWRITOYVSR-UHFFFAOYSA-N .Chemical Reactions Analysis
The Diels-Alder reaction is a common reaction involving dienes, such as Diethyl 3-cyclopentene-1,1-dicarboxylate . This reaction usually occurs well only when the 2 component is substituted with electron-attracting groups and the 4 component is substituted with electron-donating groups .Physical And Chemical Properties Analysis
Diethyl 3-cyclopentene-1,1-dicarboxylate has a density of 1.1±0.1 g/cm3 . It has a boiling point of 245.0±30.0 °C at 760 mmHg . The compound has a molar refractivity of 53.7±0.3 cm3 . It has 4 H bond acceptors, 0 H bond donors, and 6 freely rotating bonds .Scientific Research Applications
Organic Synthesis
Diethyl 3-cyclopentene-1,1-dicarboxylate is a valuable intermediate in organic synthesis. It is used to design esters of gem-dicarboxylic acids of the cyclopentene series, which are pivotal in synthesizing various organic compounds . The ability to introduce functional groups through reactions like CH alkylation makes it a versatile building block for complex molecules.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor in the synthesis of more complex molecules that have potential therapeutic applications. For instance, it can be used to create derivatives that might interact with biological targets, aiding in drug discovery and development processes .
Agriculture
In the agricultural sector, Diethyl 3-cyclopentene-1,1-dicarboxylate could be utilized in the synthesis of agrochemicals. Its reactivity allows for the creation of compounds that may serve as growth promoters or pesticides, contributing to crop protection strategies .
Materials Science
This compound finds applications in materials science due to its potential to form polymers or co-polymers. These materials could have unique properties suitable for creating new types of plastics, fibers, or other polymeric materials .
Environmental Science
In environmental science, derivatives of Diethyl 3-cyclopentene-1,1-dicarboxylate may be explored for their ability to break down pollutants or as part of a system to capture and neutralize hazardous substances .
Biochemistry
In biochemistry, the compound’s derivatives can be used to study enzyme-catalyzed reactions or metabolic pathways. Its structural similarity to certain biomolecules could make it a useful analog in understanding biological processes .
Safety and Hazards
The compound has been assigned the hazard statement H302 , indicating that it may be harmful if swallowed. It is recommended to keep away from heat/sparks/open flames/hot surfaces .
Relevant Papers The information provided above is based on the analysis of relevant papers . These papers provide valuable insights into the properties, synthesis, and potential applications of Diethyl 3-cyclopentene-1,1-dicarboxylate.
properties
IUPAC Name |
diethyl cyclopent-3-ene-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-3-14-9(12)11(7-5-6-8-11)10(13)15-4-2/h5-6H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKIAWRITOYVSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC=CC1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 3-cyclopentene-1,1-dicarboxylate | |
CAS RN |
21622-00-4 | |
| Record name | 1,1-diethyl cyclopent-3-ene-1,1-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



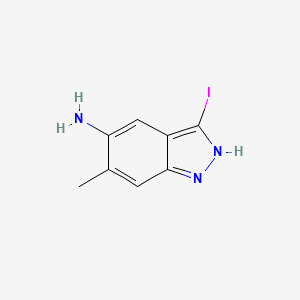
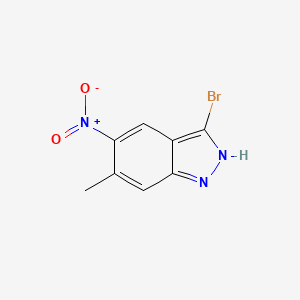

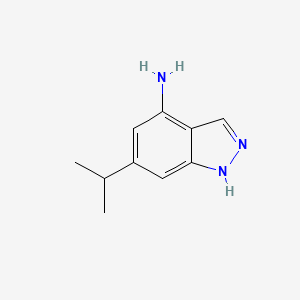

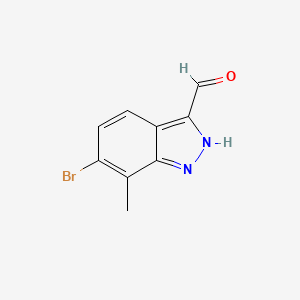
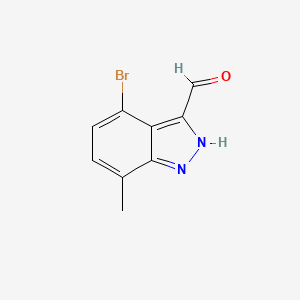
![1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B1292596.png)
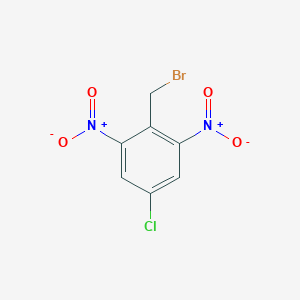
![3-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1292601.png)
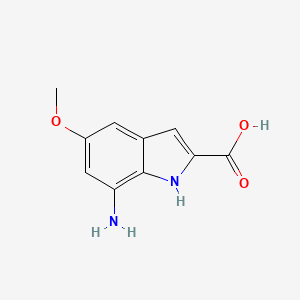
![5-bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1292604.png)

